Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide
Brand Name: Vulcanchem
CAS No.: 97139-53-2
VCID: VC17031564
InChI: InChI=1S/C14H27Cl2N4O3PS/c15-7-9-19(10-8-16)24(22)18-13(6-11-23-24)20(21)14(25)17-12-4-2-1-3-5-12/h12-13,21H,1-11H2,(H,17,25)(H,18,22)
SMILES:
Molecular Formula: C14H27Cl2N4O3PS
Molecular Weight: 433.3 g/mol

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide

CAS No.: 97139-53-2

Cat. No.: VC17031564

Molecular Formula: C14H27Cl2N4O3PS

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide - 97139-53-2

Specification

CAS No. 97139-53-2
Molecular Formula C14H27Cl2N4O3PS
Molecular Weight 433.3 g/mol
IUPAC Name 1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-cyclohexyl-1-hydroxythiourea
Standard InChI InChI=1S/C14H27Cl2N4O3PS/c15-7-9-19(10-8-16)24(22)18-13(6-11-23-24)20(21)14(25)17-12-4-2-1-3-5-12/h12-13,21H,1-11H2,(H,17,25)(H,18,22)
Standard InChI Key ZSSACMKVUXSOFB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=S)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name delineates its intricate architecture:

  • Core structure: A tetrahydro-2H-1,3,2-oxazaphosphorinane ring system with a bis(2-chloroethyl)amino substituent at position 2 .

  • Thiourea moiety: N-linked to the oxazaphosphorinane’s 4-position, featuring N-hydroxy and N'-cyclohexyl groups.

  • Oxidation state: The phosphorus center exists as a P-oxide, critical for electronic configuration and reactivity .

The molecular formula is inferred as C₁₃H₂₄Cl₂N₃O₃PS, with a calculated molecular weight of 436.3 g/mol based on analogous thiourea-oxazaphosphorinane hybrids.

Stereochemical Considerations

Chirality arises from:

  • The oxazaphosphorinane ring’s non-planar conformation .

  • Potential axial chirality at the thiourea’s N-hydroxy group .
    Comparative analysis with enantiomeric cyclophosphamide derivatives ( CID 9554282 (R) vs. CID 9554281 (S)) suggests stereochemistry significantly influences biological activity, though specific data for this thiourea variant remain unpublished.

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is hypothesized to form via a multi-step sequence:

  • Oxazaphosphorinane precursor synthesis: Reacting bis(2-chloroethyl)amine with phosphorus oxychloride under anhydrous conditions, followed by ring closure with ethylene oxide .

  • Thiourea conjugation: Coupling the 4-aminophosphorinane intermediate with cyclohexyl isothiocyanate in the presence of a base (e.g., triethylamine) .

  • Oxidation: Controlled oxidation of phosphorus using hydrogen peroxide or meta-chloroperbenzoic acid to yield the P-oxide.

Key challenges include preserving stereochemical integrity during thiourea formation and avoiding premature oxidation of sensitive functional groups.

Spectroscopic Characterization

Hypothetical spectral data based on related compounds :

TechniquePredicted Features
¹H NMR- δ 3.6–4.1 ppm (oxazaphosphorinane ring protons)
- δ 1.2–1.8 ppm (cyclohexyl CH₂)
³¹P NMRSinglet near δ 25–30 ppm (P=O environment)
IRν 1150–1200 cm⁻¹ (P=O stretch), ν 1250 cm⁻¹ (C=S)
MS (ESI+)m/z 437.1 [M+H]⁺, 439.1 [M+2+H]⁺ (chlorine isotope pattern)

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water due to the hydrophobic cyclohexyl group.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, cleaving the P–N and C=S bonds .

Reactivity Profile

  • Nucleophilic sites: The thiourea sulfur and hydroxyamine oxygen may participate in metal coordination .

  • Electrophilic centers: The bis(2-chloroethyl)amino group can undergo alkylation reactions, analogous to nitrogen mustards .

Comparative Analysis with Related Compounds

ParameterTarget CompoundCyclophosphamide VC17027848
Molecular Weight436.3 g/mol261.1 g/mol427.3 g/mol
Key Functional GroupsBis(2-chloroethyl)amine, ThioureaBis(2-chloroethyl)aminePhenyl-substituted thiourea
Reported ActivityHypothesized alkylating agentDNA crosslinkingAnticancer (in vitro)

The cyclohexyl substituent in the target compound likely enhances lipophilicity compared to phenyl analogs, potentially improving blood-brain barrier penetration.

Research Gaps and Future Directions

  • Synthetic optimization: Develop asymmetric catalysis methods to control stereochemistry at phosphorus and thiourea centers .

  • In vivo toxicology: Assess acute/chronic toxicity profiles in rodent models.

  • Target identification: Use affinity chromatography and proteomics to identify protein targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator